molecular formula C11H19N B13125197 2,6-Dimethyloctahydro-5,8-methanoindolizine

2,6-Dimethyloctahydro-5,8-methanoindolizine

Katalognummer: B13125197
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: RJIMHEXFZMLYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloctahydro-5,8-methanoindolizine can be achieved through various methods, including radical cyclization and cross-coupling reactions. These methods often involve the use of boron reagents and transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyloctahydro-5,8-methanoindolizine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyloctahydro-5,8-methanoindolizine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 2,6-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds in the indolizine family, such as:

    Indolizine: The parent compound with a simpler structure.

    2-Methylindolizine: A derivative with a single methyl group.

    5,8-Methanoindolizine: A derivative with a methano bridge but without the dimethyl groups.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activities .

Eigenschaften

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

4,9-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-7-3-11-9-4-8(2)10(5-9)12(11)6-7/h7-11H,3-6H2,1-2H3

InChI-Schlüssel

RJIMHEXFZMLYST-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2C3CC(C(C3)N2C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.